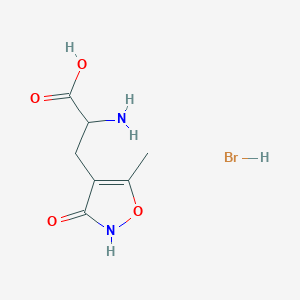

(RS)-AMPA hydrobromide

Description

Properties

CAS No. |

118896-96-1 |

|---|---|

Molecular Formula |

C7H11BrN2O4 |

Molecular Weight |

267.08 g/mol |

IUPAC Name |

3-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |

InChI |

InChI=1S/C7H10N2O4.BrH/c1-3-6(7(12)9-13-3)4(8)2-5(10)11;/h4H,2,8H2,1H3,(H,9,12)(H,10,11);1H |

InChI Key |

UGLPZMRSMMSAJK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |

Canonical SMILES |

CC1=C(C(=O)NO1)C(CC(=O)O)N.Br |

Origin of Product |

United States |

Scientific Research Applications

Neuroscience Research

(RS)-AMPA hydrobromide is extensively used to study AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system (CNS). Its applications include:

- Synaptic Plasticity Studies: The compound has been shown to induce long-term potentiation (LTP) and long-term depression (LTD) in various neuronal models. For instance, it has been used to investigate the mechanisms underlying synaptic depression by applying it to hippocampal slices, demonstrating its role in modulating synaptic strength .

- Behavioral Studies: Research indicates that (RS)-AMPA can influence feeding behavior in animal models. Studies have shown that its administration leads to increased feeding responses, highlighting its potential role in appetite regulation .

Pharmacological Investigations

This compound serves as a valuable tool for pharmacological studies aimed at exploring the effects of AMPA receptor activation:

- Drug Development: It is utilized in screening for new compounds that may modulate AMPA receptor activity, aiding the development of therapeutics for conditions such as epilepsy and neurodegenerative diseases .

- Mechanistic Studies: The compound allows researchers to dissect the signaling pathways activated by AMPA receptors, contributing to the understanding of excitotoxicity and its implications in neurodegenerative disorders .

Table 1: Summary of Key Case Studies Involving this compound

Comparison with Similar Compounds

Table 1: Key AMPA Receptor Agonists

- Structural Insights :

- Compound 6 () replaces the 5-methyl group of AMPA with a cyclopropyl moiety. Despite this modification, it maintains equivalent agonist activity, suggesting the 5-position tolerates steric bulk without compromising receptor binding .

- Salt Forms : The hydrobromide and hydrochloride salts of (RS)-AMPA exhibit comparable pharmacological profiles but differ in solubility. Hydrobromide salts are preferred in high-ionic-strength buffers .

Antagonists of AMPA Receptors

Table 2: AMPA Receptor Antagonists

- Mechanistic Differences: AMOA () is a competitive antagonist derived from AMPA by adding a carboxymethoxy group at the 3-hydroxy position. This modification converts agonist activity into antagonism by sterically hindering receptor activation . NBQX () acts non-competitively, making it useful for isolating NMDA receptor (NMDAR) currents in electrophysiology .

Comparison with Other Ionotropic Glutamate Receptor Ligands

While this compound specifically targets AMPARs, other glutamate receptor subtypes have distinct ligands:

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of this compound begins with the racemic precursor (RS)-AMPA, a compound characterized by a chiral center at the α-carbon of the propionic acid moiety. The hydrobromide salt is formed via acid-base neutralization, where the free carboxylic acid group of (RS)-AMPA reacts with hydrobromic acid (HBr). The reaction proceeds as follows:

The product is a white crystalline solid with a molecular weight of 267.08 g/mol and the chemical formula . Key intermediates and reagents include:

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

-

Temperature : Reactions are typically conducted at 0–5°C to minimize decomposition of the isoxazole ring.

-

Solvent system : Ethanol-water mixtures (3:1 v/v) are preferred due to the moderate solubility of (RS)-AMPA in polar solvents.

-

Reaction time : 12–24 hours under continuous stirring to ensure complete protonation of the amino group.

Post-reaction, the crude product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted HBr.

Purification and Crystallization

Recrystallization Protocols

The hydrobromide salt is purified through recrystallization using a mixed solvent system. A representative protocol involves:

-

Dissolving the crude product in hot deionized water (70°C) at a concentration of 50 mg/mL.

-

Gradually adding ethanol until the solution becomes turbid (≈1:2 water:ethanol ratio).

-

Cooling to 4°C overnight to precipitate crystalline this compound.

The crystals are collected via filtration, washed with ice-cold ethanol, and dried under reduced pressure (40°C, 24 hours).

Solubility and Stability Considerations

This compound exhibits limited aqueous solubility (<2.67 mg/mL at 25°C), necessitating the use of co-solvents like dimethyl sulfoxide (DMSO) for stock solutions. Stability studies indicate that the compound degrades rapidly at room temperature, requiring storage at -20°C in desiccated conditions.

Formulation for Experimental Use

Preparation of Stock Solutions

Stock solutions are typically prepared at 10 mM concentration using ultrapure water or phosphate-buffered saline (PBS). The following table outlines volumetric calculations for common preparation scales:

| Mass (mg) | Volume for 10 mM (mL) | Molarity (mM) |

|---|---|---|

| 1 | 0.374 | 10 |

| 5 | 1.872 | 10 |

| 10 | 3.744 | 10 |

Data sourced from GlpBio and R&D Systems.

For in vivo applications, a master solution is prepared by dissolving the compound in DMSO (≤5% final concentration) and diluting with PBS or artificial cerebrospinal fluid (aCSF).

In Vivo Formulation Strategies

A validated protocol for intrahippocampal administration involves:

-

Dissolving 5 mg this compound in 1 mL DMSO.

-

Mixing with PEG300 (2 mL) and Tween 80 (0.1 mL).

-

Diluting to 10 mL with ddHO and sterile filtering (0.22 µm).

This formulation ensures stability for up to 1 month at -20°C, with no detectable loss of potency via HPLC analysis.

Quality Control and Analytical Characterization

Purity Assessment

Batch purity (≥99%) is verified using reversed-phase HPLC with UV detection (λ = 210 nm). A C18 column (4.6 x 150 mm, 5 µm) and isocratic elution with 20 mM ammonium acetate:acetonitrile (95:5) are employed, yielding a retention time of 6.8 minutes.

Structural Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used for structural validation:

-

H NMR (DO, 400 MHz): δ 4.21 (q, J = 6.8 Hz, 1H, CH), 3.02 (s, 3H, CH), 2.95–2.87 (m, 2H, CH).

-

HRMS : m/z calculated for [CHNO]: 187.0718; found: 187.0715.

Applications in Neuropharmacological Research

Q & A

Q. What are best practices for combining this compound with other neuromodulators in complex experimental designs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.